molecular formula C23H17N5OS B11775316 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-([1,1'-biphenyl]-2-yl)acetamide

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-([1,1'-biphenyl]-2-yl)acetamide

Cat. No.: B11775316
M. Wt: 411.5 g/mol
InChI Key: YKOKANVIDLGUIY-UHFFFAOYSA-N
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Description

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-([1,1’-biphenyl]-2-yl)acetamide is a complex organic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazinoindole core linked to a biphenyl group via a thioacetamide linkage. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-([1,1’-biphenyl]-2-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and application .

Chemical Reactions Analysis

Types of Reactions

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-([1,1’-biphenyl]-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for related compounds have been reported around 256 µg/mL .

Anticancer Activity

The anticancer potential of 2-((5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-([1,1'-biphenyl]-2-yl)acetamide has been evaluated against various cancer cell lines. In vitro studies have demonstrated that this compound can induce cytotoxic effects on human cancer cells while sparing normal cells. For example, related compounds have shown percent growth inhibition (PGI) values exceeding 75% against multiple cancer types .

Antitubercular Activity

In addition to its antimicrobial and anticancer properties, this compound has been assessed for its antitubercular activity against Mycobacterium tuberculosis. Preliminary studies suggest that it may inhibit key enzymes involved in mycobacterial metabolism, thus providing a potential therapeutic avenue for tuberculosis treatment .

Case Studies and Research Findings

Study Findings Reference
Synthesis and evaluation of antimicrobial activityDemonstrated significant inhibition against E. coli and S. aureus with MIC values reported
Anticancer evaluation against various cell linesShowed PGIs > 75% in multiple cancer types
Antitubercular activity assessmentInhibition of key enzymes in M. tuberculosis metabolism

Mechanism of Action

The mechanism of action of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-([1,1’-biphenyl]-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-([1,1’-biphenyl]-2-yl)acetamide is unique due to its specific combination of the triazinoindole core with a biphenyl group and thioacetamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

The compound 2-((5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-([1,1'-biphenyl]-2-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N6OSC_{23}H_{22}N_6OS, with a molecular weight of approximately 438.57 g/mol. The structure includes a triazino[5,6-b]indole moiety linked to a biphenyl acetamide group via a thioether linkage.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines by activating the p53 pathway. In a study involving various analogs, it was observed that specific structural features were crucial for p53 activation and subsequent anticancer efficacy .
  • Cell Lines Tested : The compound has been tested against several cancer cell lines including HCT116 (colon cancer) and H460 (lung cancer). Results demonstrated that it effectively increased p53 levels and induced cell death at micromolar concentrations .

Inhibitory Activity Against Kinases

Studies have also explored the inhibitory effects of similar compounds on various kinases associated with tumor growth:

CompoundTarget KinaseIC50 Value (µM)Reference
INZAurora B0.5
Compound AEGFR0.9

These results suggest that modifications to the triazino[5,6-b]indole structure can enhance inhibitory potency against critical cancer-related kinases.

Case Studies

  • Study on p53 Activation : A study investigated the effects of various triazino[5,6-b]indole derivatives on p53 activation in HCT116 cells. The compound exhibited significant p53 upregulation compared to controls, indicating its potential as an anticancer agent .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that compounds structurally related to this compound showed selective toxicity towards cancer cells while sparing normal cells .

Properties

Molecular Formula

C23H17N5OS

Molecular Weight

411.5 g/mol

IUPAC Name

N-(2-phenylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

InChI

InChI=1S/C23H17N5OS/c29-20(24-18-12-6-4-10-16(18)15-8-2-1-3-9-15)14-30-23-26-22-21(27-28-23)17-11-5-7-13-19(17)25-22/h1-13H,14H2,(H,24,29)(H,25,26,28)

InChI Key

YKOKANVIDLGUIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3

Origin of Product

United States

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